2-chloro-6-(chloromethyl)pyrazine
Description
2-Chloro-6-(chloromethyl)pyrazine (C₅H₄Cl₂N₂) is a chlorinated pyrazine derivative characterized by a pyrazine ring substituted with a chlorine atom at position 2 and a chloromethyl group (-CH₂Cl) at position 4. Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 5. The chloromethyl group enhances reactivity, making this compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions.
Properties
CAS No. |
1196151-43-5 |
|---|---|
Molecular Formula |
C5H4Cl2N2 |
Molecular Weight |
163 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Methyl-Substituted Pyrazines
The most direct route involves chlorination of pre-functionalized pyrazine precursors. As demonstrated in US3625944A, methyl groups at the 2-position of pyrazine can undergo chlorination under controlled conditions. For example, methyl 5-amino-3-chloro-2-pyrazinoate reacts with chlorine gas in acetonitrile at 60–65°C to yield methyl 5-amino-3,6-dichloro-2-pyrazinoate, a precursor to chloromethyl derivatives.
Reaction conditions :
-
Substrate: Methyl 5-amino-3-chloro-2-pyrazinoate
-
Chlorinating agent: Cl₂ gas
-
Solvent: Acetonitrile
-
Temperature: 60–65°C
This method highlights the necessity of inert solvents to prevent hydrolysis and the importance of temperature control to avoid over-chlorination.
Solvent Effects and Reaction Optimization
Dielectric Constant and Regioselectivity
Studies on tele-substitution in triazolopyrazines reveal that solvent polarity profoundly impacts reaction outcomes. Low-dielectric solvents (e.g., cyclohexane, ε = 2.02) favor tele-substitution, while polar aprotic solvents (e.g., acetonitrile, ε = 37.5) suppress it. For chloromethylation, this suggests that non-polar media could enhance selectivity by stabilizing transition states leading to the desired product.
Table 1. Solvent influence on substitution reactions
| Solvent | Dielectric Constant | Total Yield (%) |
|---|---|---|
| Cyclohexane | 2.02 | 58 |
| Toluene | 2.38 | 40 |
| Acetonitrile | 37.5 | 45 |
Comparative Analysis of Methods
Efficiency and Practicality
Direct chlorination offers a straightforward pathway but requires stringent control over reaction stoichiometry to prevent polychlorination. Nucleophilic substitution , while theoretically feasible, faces synthetic hurdles due to the instability of chloromethyl nucleophiles. Hybrid approaches, such as partial chlorination followed by functional group interconversion, may bridge these gaps.
Table 2. Method comparison for chloromethylpyrazine synthesis
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(chloromethyl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.
Scientific Research Applications
2-chloro-6-(chloromethyl)pyrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrazine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-6-(chloromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of substituents on the pyrazine ring significantly influences molecular weight, polarity, and stability. Key examples include:
Key Observations :
- Electrophilic Reactivity : The chloromethyl group in this compound enables alkylation reactions, whereas 6-chloropyrazine-2-carbonyl chloride (C₅H₂Cl₂N₂O) undergoes nucleophilic acyl substitution due to its carbonyl chloride group .
- Lipophilicity : Alkoxy substituents (e.g., cyclohexyloxy in C₁₀H₁₃ClN₂O) increase lipophilicity compared to polar groups like -NH₂ or -COCl, influencing bioavailability .
Key Observations :
- Antimycobacterial Activity : Pyrazinecarboxamides with bulky substituents (e.g., tert-butyl, bromophenyl) exhibit potent activity (IC₅₀ = 41.9 µmol·L⁻¹) .
- Therapeutic Potential: 2-Chloro-6-(1-piperazinyl)pyrazine shows high predictive accuracy (AUC = 0.9) in disease models, likely due to its piperazinyl group enhancing target binding .
Q & A
Q. What controls are critical in assessing off-target effects in kinase inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
